molecular formula C14H19N B15218142 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine

Katalognummer: B15218142
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: KZBUJZKUKGDBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring attached to a tetrahydronaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyrrolidine
  • 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone
  • 5,6,7,8-Tetrahydro-1-naphthylamine

Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene moiety provides a rigid framework, while the pyrrolidine ring offers flexibility and reactivity, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C14H19N

Molekulargewicht

201.31 g/mol

IUPAC-Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H19N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h5,7,9H,1-4,6,8,10-11H2

InChI-Schlüssel

KZBUJZKUKGDBLE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC=C2N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.